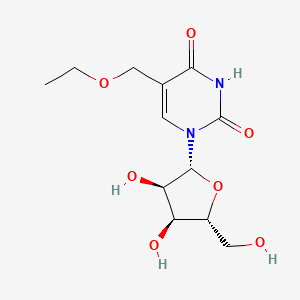

5-Ethoxymethyluridine

説明

Structure

3D Structure

特性

分子式 |

C12H18N2O7 |

|---|---|

分子量 |

302.28 g/mol |

IUPAC名 |

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(ethoxymethyl)pyrimidine-2,4-dione |

InChI |

InChI=1S/C12H18N2O7/c1-2-20-5-6-3-14(12(19)13-10(6)18)11-9(17)8(16)7(4-15)21-11/h3,7-9,11,15-17H,2,4-5H2,1H3,(H,13,18,19)/t7-,8-,9-,11-/m1/s1 |

InChIキー |

YJEAZHXZOAYSSP-TURQNECASA-N |

異性体SMILES |

CCOCC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O |

正規SMILES |

CCOCC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O |

製品の起源 |

United States |

Foundational & Exploratory

5-Ethynyluridine: A Technical Guide to its Mechanism and Application in RNA Biology

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Ethynyluridine (B57126) (5-EU) is a powerful tool in molecular biology for the study of newly synthesized RNA. As a nucleoside analog of uridine, it is readily incorporated into nascent RNA transcripts by cellular RNA polymerases. The key feature of 5-EU is the presence of a terminal alkyne group, which allows for its detection and isolation through a highly specific and efficient bioorthogonal reaction known as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry".[1][2] This technique provides a non-radioactive and highly sensitive method to investigate various aspects of RNA metabolism, including transcription rates, RNA turnover, and localization in a wide range of biological systems.[1][3]

Mechanism of Action

The utility of 5-Ethynyluridine as a marker for nascent RNA synthesis lies in its metabolic pathway, which closely mimics that of endogenous uridine. Once introduced to cells or organisms, the cell-permeable 5-EU is transported into the cell and enters the ribonucleoside salvage pathway.[1][4] Here, it is successively phosphorylated by cellular kinases to form 5-ethynyluridine monophosphate (EUMP), diphosphate (B83284) (EUDP), and finally the active triphosphate form, 5-ethynyluridine triphosphate (EUTP).[4] EUTP is then utilized as a substrate by RNA polymerases I, II, and III, leading to its incorporation into newly transcribed RNA molecules in place of uridine.[1]

The incorporated ethynyl (B1212043) group serves as a bioorthogonal handle. It does not significantly alter the biological properties of the RNA in the short term, allowing for the study of its natural processing and function.[3] However, it provides a specific target for chemical ligation. Through the click chemistry reaction, an azide-containing molecule, such as a fluorescent dye or a biotin (B1667282) tag, can be covalently attached to the ethynyl group on the RNA.[1][2] This enables the visualization, enrichment, and downstream analysis of the newly synthesized RNA population.

It is important to note that while 5-EU is primarily incorporated into RNA, some studies have reported its potential for incorporation into DNA in certain proliferative tissues and species, likely through the conversion of EUDP to its deoxyribonucleotide counterpart.[5][6] Additionally, long-term exposure or high concentrations of 5-EU can induce cellular stress and neurotoxicity in some model systems.[7]

Core Applications and Experimental Data

5-Ethynyluridine has become an indispensable tool for a variety of applications in RNA biology. Below are summaries of key applications with relevant quantitative data.

Metabolic Labeling and Visualization of Nascent RNA

A primary application of 5-EU is the fluorescent labeling of newly synthesized RNA to visualize transcriptional activity within cells and tissues.

| Parameter | Value | Cell/Organism Type | Application | Reference |

| Concentration | 10 µM - 1 mM | Cultured cells (e.g., NIH 3T3, HeLa) | Imaging cellular transcription | [1][8] |

| Incubation Time | 5 min - 24 h | Cultured cells, bacteria | Imaging, pulse-chase experiments | [1][8] |

| Concentration (in vivo) | 75 mM (intracerebellar injection) | Mouse | In vivo RNA labeling | [9] |

| Labeling Time (in vivo) | 10 min - 2 weeks | Mouse | Temporal analysis of RNA synthesis | [9] |

Pulse-Chase Experiments for RNA Turnover Analysis

By providing a pulse of 5-EU followed by a "chase" with unlabeled uridine, researchers can track the degradation rates of newly synthesized RNA.

| Parameter | Value | Cell/Organism Type | Application | Reference |

| Pulse Concentration | 1 mM | NIH 3T3 cells | RNA turnover analysis | [1] |

| Pulse Duration | 3 h or 24 h | NIH 3T3 cells | RNA turnover analysis | [1] |

| Chase Medium | Complete media without 5-EU | NIH 3T3 cells | RNA turnover analysis | [1] |

Nascent RNA Sequencing (EU-RNA-seq)

5-EU labeling coupled with biotinylation and next-generation sequencing allows for the transcriptome-wide analysis of newly synthesized transcripts.[10][11]

| Parameter | Value | System | Application | Reference |

| 5-EU Microinjection | Varies | Xenopus embryos | Profiling nascent transcriptome | [11] |

| Labeling Time | 30-40 min for detectable incorporation | Most cell lines | EU-RNA-seq | [12] |

Experimental Protocols

Protocol 1: Metabolic Labeling and Imaging of Nascent RNA in Cultured Cells

This protocol outlines the general steps for labeling and visualizing newly synthesized RNA in cultured mammalian cells.

-

Cell Culture: Plate cells on a suitable imaging dish or slide and grow to the desired confluency.

-

5-EU Labeling:

-

Prepare a stock solution of 5-EU (e.g., 100 mM in DMSO).

-

Dilute the 5-EU stock solution in pre-warmed complete cell culture medium to the desired final concentration (e.g., 50 µM - 1 mM).

-

Remove the old medium from the cells and replace it with the 5-EU containing medium.

-

Incubate the cells for the desired labeling period (e.g., 1-2 hours) at 37°C in a CO2 incubator.

-

-

Cell Fixation and Permeabilization:

-

Wash the cells twice with phosphate-buffered saline (PBS).

-

Fix the cells with 3.7% formaldehyde (B43269) in PBS for 15 minutes at room temperature.

-

Wash the cells twice with PBS.

-

Permeabilize the cells with 0.5% Triton X-100 in PBS for 20 minutes at room temperature.

-

Wash the cells twice with PBS.

-

-

Click Chemistry Reaction:

-

Prepare the click reaction cocktail. For a typical reaction, this includes an azide-functionalized fluorophore (e.g., Alexa Fluor 488 azide), copper(II) sulfate (B86663) (CuSO4), and a reducing agent (e.g., sodium ascorbate) in a reaction buffer. Commercial kits are available for this step.

-

Incubate the cells with the click reaction cocktail for 30 minutes at room temperature, protected from light.

-

Wash the cells three times with PBS containing a mild detergent (e.g., 0.5% Triton X-100).

-

-

Counterstaining and Imaging:

-

(Optional) Counterstain the nuclei with a DNA dye such as Hoechst or DAPI.

-

Wash the cells with PBS.

-

Mount the coverslip with an appropriate mounting medium.

-

Image the cells using fluorescence microscopy.

-

Protocol 2: EU-RNA-seq for Nascent Transcriptome Analysis

This protocol provides a high-level overview of the steps involved in capturing and sequencing newly synthesized RNA.

-

5-EU Labeling: Label cells with 5-EU as described in Protocol 1. The labeling time can be adjusted to capture transcripts with different synthesis rates.

-

RNA Extraction: Lyse the cells and extract total RNA using a standard method (e.g., TRIzol).

-

Click Chemistry Biotinylation:

-

Perform a click chemistry reaction on the extracted total RNA using an azide-functionalized biotin tag.

-

-

Purification of EU-labeled RNA:

-

Use streptavidin-coated magnetic beads to specifically capture the biotinylated, EU-labeled RNA.

-

Wash the beads extensively to remove non-biotinylated (pre-existing) RNA.

-

-

RNA Elution and Library Preparation:

-

Elute the captured RNA from the beads.

-

Proceed with standard RNA sequencing library preparation protocols (e.g., fragmentation, reverse transcription, adapter ligation).

-

-

Sequencing and Data Analysis:

-

Sequence the prepared libraries on a next-generation sequencing platform.

-

Analyze the sequencing data to identify and quantify the nascent transcriptome.

-

Visualizations

Caption: Metabolic activation of 5-Ethynyluridine (5-EU).

References

- 1. pnas.org [pnas.org]

- 2. assets.fishersci.com [assets.fishersci.com]

- 3. Metabolic Labeling of RNAs Uncovers Hidden Features and Dynamics of the Arabidopsis Transcriptome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Exploring RNA transcription and turnover in vivo by using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. biorxiv.org [biorxiv.org]

- 7. In vivo 5-ethynyluridine (EU) labelling detects reduced transcription in Purkinje cell degeneration mouse mutants, but can itself induce neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. pure.eur.nl [pure.eur.nl]

- 10. Quantifying Nascent Transcription in Early Embryogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Quantifying Nascent Transcription in Early Embryogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. EU-RNA-seq for in vivo labeling and high throughput sequencing of nascent transcripts - PMC [pmc.ncbi.nlm.nih.gov]

5-Ethynyluridine vs. Bromouridine: An In-depth Technical Guide to Nascent RNA Synthesis Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The analysis of newly synthesized RNA is crucial for understanding the dynamics of gene expression in various biological processes and in response to therapeutic interventions. Metabolic labeling of nascent RNA with nucleoside analogs, followed by their detection, offers a powerful tool for these investigations. This technical guide provides a comprehensive comparison of two widely used uridine (B1682114) analogs: 5-Ethynyluridine (5-EU) and 5-Bromouridine (BrU). We delve into their mechanisms of action, provide detailed experimental protocols for their use, and present a comparative analysis of their advantages and limitations. This guide aims to equip researchers with the necessary information to select the most appropriate method for their specific research needs in the field of RNA biology and drug development.

Introduction

Understanding the regulation of gene expression is fundamental to unraveling the complexities of cellular function in both health and disease. The steady-state level of RNA transcripts is a result of the delicate balance between RNA synthesis and degradation. To specifically investigate the dynamics of transcription, researchers employ methods to label and isolate newly synthesized (nascent) RNA. 5-Ethynyluridine (5-EU) and 5-Bromouridine (BrU) are two of the most prominent uridine analogs used for this purpose.[1][2]

5-EU is a cell-permeable nucleoside analog containing a terminal alkyne group.[3][4] Once inside the cell, it is incorporated into newly transcribed RNA. The alkyne handle allows for a highly specific and efficient covalent reaction with azide-containing fluorescent dyes or biotin (B1667282) via a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), commonly known as "click chemistry".[3][5] This method offers a versatile and sensitive approach for the detection and purification of nascent RNA.[6]

5-Bromouridine (BrU) is another uridine analog that is readily taken up by cells and incorporated into newly synthesized RNA.[1] The detection of BrU-labeled RNA is typically achieved through immunoprecipitation using antibodies that specifically recognize the brominated nucleoside.[1][3][7] This antibody-based approach allows for the isolation and subsequent analysis of the nascent transcriptome.

This guide will provide a detailed comparative overview of these two powerful techniques, highlighting their respective strengths and weaknesses to inform the design of experiments aimed at analyzing RNA synthesis.

Mechanism of Action

Both 5-EU and BrU are analogs of the natural nucleoside uridine and are incorporated into elongating RNA chains by RNA polymerases.

5-Ethynyluridine (5-EU): 5-EU is readily taken up by cells and phosphorylated by cellular kinases to its triphosphate form (5-EUTP). RNA polymerases then recognize 5-EUTP and incorporate it into newly synthesized RNA transcripts in place of uridine triphosphate (UTP). The key feature of 5-EU is its terminal alkyne group, which serves as a bioorthogonal handle for subsequent detection.[3][5]

5-Bromouridine (BrU): Similar to 5-EU, BrU enters the cell and is converted to its triphosphate form (BrUTP). RNA polymerases incorporate BrUTP into nascent RNA. The bromine atom on the uracil (B121893) base acts as a recognition site for specific antibodies, enabling the detection and isolation of BrU-labeled RNA.[1][7]

Comparative Analysis: 5-EU vs. BrU

The choice between 5-EU and BrU depends on the specific experimental goals, the biological system under investigation, and the available resources.

| Feature | 5-Ethynyluridine (5-EU) | 5-Bromouridine (BrU) |

| Detection Method | Click Chemistry (covalent bond) | Immunoprecipitation (antibody-based) |

| Specificity | High, due to bioorthogonal reaction | High, dependent on antibody specificity |

| Sensitivity | High | Good |

| Toxicity | Generally considered more toxic than BrU[1] | Generally considered less toxic than 5-EU[1] |

| Cell Permeability | Readily cell-permeable[3][4] | Readily cell-permeable[1] |

| Downstream Applications | Imaging, RT-qPCR, Sequencing, Proteomics | RT-qPCR, Sequencing[1] |

| Workflow Complexity | Relatively straightforward two-step process | Multi-step immunoprecipitation protocol |

| Cost | Reagents for click chemistry can be expensive | Antibodies can be a significant cost |

| Potential for DNA labeling | Reported to have low to no incorporation into DNA in some cell lines[5], but can be incorporated in others[8] | Generally considered specific for RNA |

Experimental Protocols

5-Ethynyluridine (5-EU) Labeling and Detection

This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

Materials:

-

5-Ethynyluridine (5-EU)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Fixative (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

-

Click-iT® RNA Alexa Fluor® Imaging Kit (or individual components: fluorescent azide, copper(II) sulfate, reducing agent)

-

Nuclease-free water

Protocol:

-

Cell Culture and Labeling:

-

Plate cells to the desired confluency.

-

Prepare a stock solution of 5-EU in DMSO or water.

-

Add 5-EU to the cell culture medium to a final concentration of 0.1-1 mM.

-

Incubate the cells for the desired labeling period (e.g., 1-24 hours). The optimal concentration and incubation time should be determined empirically.[9]

-

-

Cell Fixation and Permeabilization:

-

Aspirate the labeling medium and wash the cells twice with PBS.

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash the cells twice with PBS.

-

Permeabilize the cells with 0.5% Triton X-100 in PBS for 20 minutes at room temperature.

-

-

Click Chemistry Reaction:

-

Prepare the Click-iT® reaction cocktail according to the manufacturer's instructions. This typically involves mixing the fluorescent azide, copper(II) sulfate, and a reducing agent in a reaction buffer.

-

Wash the cells once with PBS.

-

Add the Click-iT® reaction cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.

-

Wash the cells once with Click-iT® reaction rinse buffer (if provided) or PBS.

-

-

Imaging and Analysis:

-

The cells are now ready for imaging using a fluorescence microscope.

-

For downstream applications like sequencing, total RNA is first isolated from the labeled cells, and the click chemistry reaction is performed on the purified RNA.[10]

-

5-Bromouridine (BrU) Labeling and Immunoprecipitation

This protocol provides a general framework for BrU-based nascent RNA analysis.

Materials:

-

5-Bromouridine (BrU)

-

Cell culture medium

-

TRIzol reagent or other RNA extraction kit

-

Anti-BrdU antibody (ensure it cross-reacts with BrU)

-

Protein A/G magnetic beads

-

Immunoprecipitation buffer (e.g., RIPA buffer)

-

Wash buffers

-

RNase inhibitors

-

Nuclease-free water

Protocol:

-

Cell Culture and Labeling:

-

RNA Extraction:

-

Harvest the cells and extract total RNA using TRIzol or a preferred RNA isolation method.

-

Quantify the RNA concentration.

-

-

Immunoprecipitation:

-

Pre-clear the RNA sample by incubating with protein A/G magnetic beads.

-

Incubate the pre-cleared RNA with an anti-BrdU antibody for several hours to overnight at 4°C.

-

Add protein A/G magnetic beads to the RNA-antibody mixture and incubate for 1-2 hours at 4°C to capture the immune complexes.

-

Wash the beads several times with immunoprecipitation buffer and then with wash buffers to remove non-specific binding.

-

-

RNA Elution and Downstream Analysis:

Application in Signaling Pathway Analysis

Both 5-EU and BrU are valuable tools for studying how signaling pathways regulate gene expression at the level of transcription. For example, the mTOR and MAPK pathways are central regulators of cell growth, proliferation, and stress responses, and their impact on RNA synthesis can be dissected using these techniques.

mTOR Signaling and RNA Synthesis: The mTOR pathway is a critical regulator of protein synthesis and cell growth.[13] mTORC1, a key complex in this pathway, is known to promote the transcription of ribosomal RNA (rRNA) and the synthesis of ribosomal proteins.[14] By using 5-EU or BrU labeling, researchers can quantify changes in nascent rRNA and mRNA levels following mTOR inhibition (e.g., with rapamycin) or activation, providing insights into the transcriptional programs controlled by mTOR.[15]

Conclusion

Both 5-Ethynyluridine and 5-Bromouridine are powerful and widely adopted tools for the analysis of nascent RNA synthesis. The choice between the two methodologies is contingent on the specific experimental question and context. 5-EU, with its bioorthogonal click chemistry detection, offers high sensitivity and versatility, particularly for imaging applications. BrU, coupled with well-established immunoprecipitation techniques, provides a robust method for isolating nascent RNA for downstream sequencing and is often considered less toxic. By understanding the principles, protocols, and comparative advantages of each technique, researchers can effectively investigate the dynamic landscape of the transcriptome, leading to a deeper understanding of gene regulation in various biological and pathological states.

References

- 1. Investigation of RNA Synthesis Using 5-Bromouridine Labelling and Immunoprecipitation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabolic Labeling of RNAs Uncovers Hidden Features and Dynamics of the Arabidopsis Transcriptome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Investigation of RNA Synthesis Using 5-Bromouridine Labelling and Immunoprecipitation [jove.com]

- 4. BrU-labeling and immunoprecipitation of newly synthesized RNA [bio-protocol.org]

- 5. pnas.org [pnas.org]

- 6. 5-Ethynyl-uridine (5-EU), RNA synthesis monitoring - Jena Bioscience [jenabioscience.com]

- 7. researchgate.net [researchgate.net]

- 8. biorxiv.org [biorxiv.org]

- 9. biorxiv.org [biorxiv.org]

- 10. EU-RNA-seq for in vivo labeling and high throughput sequencing of nascent transcripts - PMC [pmc.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. Investigation of RNA Synthesis Using 5-Bromouridine Labelling and Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Regulation of global and specific mRNA translation by the mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mTOR signaling regulates the processing of pre-rRNA in human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. YB-1 synthesis is regulated by mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Chemical structure and properties of 5-Ethynyluridine.

An In-depth Technical Guide on the Chemical Structure, Properties, and Applications of 5-Ethynyluridine (B57126) for Researchers, Scientists, and Drug Development Professionals.

Introduction

5-Ethynyluridine (5-EU) is a powerful molecular tool used in life sciences research for the study of newly synthesized RNA. As a nucleoside analog of uridine (B1682114), it is readily incorporated into nascent RNA transcripts by cellular RNA polymerases.[1][2] The key feature of 5-EU is the presence of a terminal alkyne group, which allows for its detection and isolation through a highly specific and efficient bioorthogonal reaction known as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry".[3][4][5] This enables researchers to visualize, quantify, and analyze RNA synthesis with high sensitivity and spatiotemporal resolution, making it an invaluable reagent for investigating transcriptional dynamics in various biological contexts.[6][7]

Chemical Structure and Properties

5-Ethynyluridine is a synthetic analog of the natural ribonucleoside, uridine. The defining structural modification is the substitution of the hydrogen atom at the C5 position of the pyrimidine (B1678525) ring with an ethynyl (B1212043) group (-C≡CH). This modification is small enough to be tolerated by cellular enzymes, allowing 5-EU to be processed through the nucleoside salvage pathway and incorporated into RNA.[4]

Chemical Identity

| Identifier | Value |

| IUPAC Name | 1-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-ethynylpyrimidine-2,4(1H,3H)-dione[1][8] |

| Synonyms | 5-EU[9] |

| CAS Number | 69075-42-9[2][6][9] |

| Molecular Formula | C₁₁H₁₂N₂O₆[2][8][9] |

| Molecular Weight | 268.22 g/mol [2][9] |

Physicochemical Properties

| Property | Value |

| Appearance | White to off-white solid/crystalline powder[2][6] |

| Purity | ≥95-99% (HPLC)[1][2][6] |

| XLogP3 | -1.7[8] |

| Spectroscopic Data | λmax: 286 nm, ε: 12.0 L mmol⁻¹ cm⁻¹ (in Tris-HCl pH 7.5)[2] |

| Storage | Store at -20°C, dry and under inert gas[2][3] |

Solubility

| Solvent | Solubility Information |

| Water | Soluble up to 100 mM. Heating to 70°C for 1 minute can achieve up to 200 mM in PBS or water.[2] |

| DMSO | Soluble up to 54 mg/mL (~201 mM).[9] Less soluble than in aqueous solutions.[2] Use of fresh, anhydrous DMSO is recommended as moisture can reduce solubility.[9] |

| DMF | Soluble[6] |

Mechanism of Action and Detection

The utility of 5-EU lies in its two-step mechanism: metabolic labeling followed by bioorthogonal detection.

-

Metabolic Incorporation: As a cell-permeable compound, 5-EU is transported into the cell where it enters the ribonucleoside salvage pathway.[4] Cellular kinases phosphorylate 5-EU to its triphosphate form, 5-ethynyluridine triphosphate (EUTP). RNA polymerases then recognize EUTP and incorporate it into elongating RNA chains in place of the natural uridine triphosphate (UTP).[4] While primarily incorporated into RNA, some studies suggest that in certain non-mammalian organisms or under specific conditions, 5-EU can be converted by ribonucleotide reductase and subsequently incorporated into DNA, a factor to consider in experimental design.[10][11]

-

Click Chemistry Detection: The ethynyl group on the incorporated 5-EU serves as a chemical handle. It reacts specifically with an azide-containing molecule (e.g., a fluorescent dye or biotin) in the presence of a copper(I) catalyst.[3][12] This "click" reaction forms a stable triazole ring, covalently linking the detection molecule to the newly synthesized RNA.[13] This method is highly efficient and avoids the harsh denaturation steps required for antibody-based detection of other analogs like BrU.[12]

Caption: Metabolic pathway of 5-Ethynyluridine incorporation into nascent RNA.

Experimental Protocols

The following are generalized protocols for the use of 5-EU in cell culture. Optimal conditions, particularly concentration and incubation time, should be empirically determined for each cell type and experimental goal.

Protocol 1: Labeling Nascent RNA in Cultured Cells

This protocol outlines the basic steps for incorporating 5-EU into the RNA of adherent cells.

Materials:

-

5-Ethynyluridine (5-EU)

-

Anhydrous DMSO or sterile water/PBS for stock solution

-

Complete cell culture medium, pre-warmed to 37°C

-

Cultured cells on coverslips or appropriate culture plates

Procedure:

-

Prepare 5-EU Stock Solution: Prepare a 100 mM to 1 M stock solution of 5-EU in anhydrous DMSO or an appropriate aqueous buffer.[13] Store unused stock solution at -20°C for up to one year.[13]

-

Cell Culture: Culture cells to the desired confluency under standard conditions.

-

Labeling:

-

Thaw the 5-EU stock solution and dilute it to the desired final concentration (typically 0.1 mM to 1 mM) in pre-warmed complete culture medium. For most cell lines, an incubation time of 30-60 minutes is sufficient for detectable incorporation.[14]

-

Remove the existing medium from the cells and replace it with the 5-EU-containing medium.

-

Incubate the cells for the desired pulse duration (e.g., 30 minutes to 24 hours) under standard culture conditions (37°C, 5% CO₂).[13]

-

-

Cell Fixation:

-

After incubation, remove the labeling medium and wash the cells once with PBS.

-

Fix the cells using a suitable fixative, such as 4% formaldehyde (B43269) in PBS, for 15-20 minutes at room temperature.[15]

-

Wash the fixed cells two to three times with PBS.

-

-

Permeabilization:

-

Permeabilize the cells with a solution like 0.5% Triton™ X-100 in PBS for 20 minutes at room temperature to allow the click chemistry reagents to enter the cell.[15]

-

Wash the cells two to three times with PBS. The cells are now ready for the click chemistry detection reaction.

-

Protocol 2: Click Chemistry Detection of Labeled RNA

This protocol describes the detection of 5-EU-labeled RNA using a fluorescent azide (B81097).

Materials:

-

Fixed and permeabilized cells containing 5-EU-labeled RNA

-

Fluorescent azide (e.g., Alexa Fluor™ 488 Azide)

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Reducing agent (e.g., Sodium Ascorbate, freshly prepared)

-

PBS

Procedure:

-

Prepare Click Reaction Cocktail: Prepare the cocktail fresh just before use. For a 500 µL reaction, combine the following in order:

-

430 µL PBS

-

20 µL of 100 mM CuSO₄ solution (final concentration 4 mM)[15]

-

5 µL of 10 mM Fluorescent Azide solution (final concentration 100 µM)

-

50 µL of 400 mM Sodium Ascorbate solution (final concentration 40 mM, add last to initiate the reaction)[15]

-

Note: The concentrations are starting points and can be optimized. Commercial kits with optimized buffers are widely available.

-

-

Detection Reaction:

-

Remove the wash buffer from the fixed and permeabilized cells.

-

Add the click reaction cocktail to the cells, ensuring they are completely covered.

-

Incubate for 30 minutes at room temperature, protected from light.

-

-

Washing and Counterstaining:

-

Remove the reaction cocktail and wash the cells three times with PBS.

-

If desired, counterstain the nuclei with a DNA stain like DAPI.

-

Wash again with PBS.

-

-

Imaging:

-

Mount the coverslips onto microscope slides with an appropriate mounting medium.

-

Image the cells using a fluorescence microscope with filters appropriate for the chosen fluorophore and counterstain.

-

Caption: Experimental workflow for labeling and visualizing nascent RNA using 5-EU.

Applications in Research

5-EU has become a cornerstone for studying various aspects of RNA biology.

-

Visualizing Global RNA Synthesis: It allows for the direct visualization of transcriptional activity within cells and tissues, revealing cell-to-cell heterogeneity.[6][16] For instance, it has been used to show that highly active neurons like Purkinje cells exhibit high levels of transcription.[16][17]

-

Pulse-Chase Experiments for RNA Stability: By labeling RNA with a pulse of 5-EU and then chasing with normal uridine, researchers can track the decay of the labeled RNA population over time, enabling the calculation of RNA half-lives on a transcriptome-wide scale.[18][19]

-

Nascent Transcriptome Sequencing (e.g., EU-RNA-seq): Labeled RNA can be tagged with biotin (B1667282) via click chemistry, allowing for its specific capture and enrichment. Subsequent high-throughput sequencing provides a snapshot of the actively transcribed genome at a specific moment.[14]

-

Spatial Transcriptomics: The ability to visualize RNA synthesis in situ makes 5-EU a valuable tool for studying the spatial organization of transcription within the nucleus and in intact tissues.[15]

-

Therapeutic Development: Modified nucleosides are a major class of therapeutic agents.[20] Recent studies have characterized 5-EU as a potential candidate for mRNA-based therapies and vaccines, as it confers stability and low immunogenicity, similar to pseudouridine.[21]

Considerations and Potential Artifacts

While 5-EU is a powerful tool, researchers must be aware of its potential effects on cellular physiology.

-

Cytotoxicity and Perturbations: At high concentrations or with long incubation times, 5-EU can be cytotoxic, inhibit cell proliferation, and alter gene expression and RNA splicing.[20][22] Some studies have noted that 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), a related compound for DNA labeling, is more cytotoxic than 5-EU's deoxy-counterpart, EdC.[23]

-

Neurotoxicity: In vivo studies have shown that direct injection of 5-EU into the cerebellum can induce neurodegeneration in highly transcriptionally active neurons over time.[16]

-

Non-Physiological Properties: The incorporation of a modified uridine can lead to the formation of abnormal RNA transcripts and cytoplasmic inclusions, potentially altering RNA metabolism and function.[16][20]

-

DNA Incorporation: Although 5-EU is considered an RNA-specific label in mammalian cells because its diphosphate (B83284) form (EUDP) is a poor substrate for ribonucleotide reductase,[4] this specificity may not hold true in all organisms. Studies in the sea anemone Nematostella vectensis have shown significant incorporation of 5-EU into DNA.[10][11] Researchers working with non-mammalian systems should validate the specificity of labeling.

Conclusion

References

- 1. 5-Ethynyluridine | DNA, RNA and Protein Synthesis | Tocris Bioscience [tocris.com]

- 2. 5-Ethynyl-uridine (5-EU), RNA synthesis monitoring - Jena Bioscience [jenabioscience.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Exploring RNA transcription and turnover in vivo by using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Interrogating the Transcriptome with Metabolically Incorporated Ribonucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. vectorlabs.com [vectorlabs.com]

- 7. researchgate.net [researchgate.net]

- 8. 5-Ethynyluridine | C11H12N2O6 | CID 14885960 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. biorxiv.org [biorxiv.org]

- 11. biorxiv.org [biorxiv.org]

- 12. 5-Ethynyl-2'-deoxyuridine - Wikipedia [en.wikipedia.org]

- 13. assets.fishersci.com [assets.fishersci.com]

- 14. EU-RNA-seq for in vivo labeling and high throughput sequencing of nascent transcripts - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Visualization of the Nucleolus Using Ethynyl Uridine - PMC [pmc.ncbi.nlm.nih.gov]

- 16. In vivo 5-ethynyluridine (EU) labelling detects reduced transcription in Purkinje cell degeneration mouse mutants, but can itself induce neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pure.eur.nl [pure.eur.nl]

- 18. researchgate.net [researchgate.net]

- 19. RNA Decay Assay: 5-Ethynyl-Uridine Labeling and Chasing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. biorxiv.org [biorxiv.org]

- 21. 5-Ethynyluridine: A Bio-orthogonal Uridine Variant for mRNA-Based Therapies and Vaccines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. Dr Jekyll and Mr Hyde: a strange case of 5-ethynyl-2′-deoxyuridine and 5-ethynyl-2′-deoxycytidine - PMC [pmc.ncbi.nlm.nih.gov]

5-Ethynyluridine (5-EU) Incorporation into RNA: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Ethynyluridine (B57126) (5-EU) is a powerful tool for studying nascent RNA synthesis in living cells and organisms. As a nucleoside analog of uridine (B1682114), it is readily taken up by cells and incorporated into newly transcribed RNA.[1][2] The key feature of 5-EU is the presence of a terminal alkyne group, which allows for its detection through a highly specific and efficient bioorthogonal chemical reaction known as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry".[3][4] This enables the visualization and isolation of newly synthesized RNA, providing valuable insights into the dynamics of transcription, RNA processing, and turnover.[5][6] This technical guide provides a comprehensive overview of the mechanism of 5-EU incorporation, detailed experimental protocols, and data interpretation considerations.

Mechanism of 5-Ethynyluridine Incorporation

The incorporation of 5-EU into RNA is a multi-step process that leverages the cell's natural nucleotide salvage pathway.

-

Cellular Uptake: 5-EU is cell-permeable and is transported into the cytoplasm.[1][7]

-

Phosphorylation: Once inside the cell, 5-EU is phosphorylated by cellular kinases to form 5-ethynyluridine monophosphate (5-EUMP), diphosphate (B83284) (5-EUDP), and finally the active triphosphate form, 5-ethynyluridine triphosphate (5-EUTP).[8]

-

RNA Polymerase Substrate: 5-EUTP serves as a substrate for cellular RNA polymerases (I, II, and III), which recognize it as an analog of uridine triphosphate (UTP).[9]

-

Incorporation into Nascent RNA: During transcription, RNA polymerases incorporate 5-EUTP into the growing RNA chain in place of uridine.[9] On average, 5-EU is incorporated once every 35 uridine residues in total RNA.[9]

Figure 1: Mechanism of 5-Ethynyluridine (5-EU) incorporation into RNA.

Experimental Protocols

The following sections provide detailed methodologies for labeling, detecting, and analyzing 5-EU incorporated RNA.

Data Presentation: Quantitative Parameters for 5-EU Labeling

The optimal conditions for 5-EU labeling can vary depending on the cell type and experimental goals. The following table summarizes typical concentration ranges and incubation times reported in the literature.

| Parameter | Cell Type/System | Concentration | Incubation Time | Application | Reference(s) |

| Concentration | Cultured mammalian cells (e.g., HeLa, NIH 3T3, 293T) | 0.1 - 1 mM | 10 min - 24 h | Microscopy, Sequencing | [4][9][10] |

| Arabidopsis seedlings | 200 µM - 500 µM | 30 min - 24 h | Sequencing | [2] | |

| Mouse cerebellum (in vivo injection) | Not applicable | Up to 9 days post-injection | Microscopy | [11] | |

| Incubation Time | Pulse-labeling for nascent transcripts | Various | 10 - 60 min | Microscopy, Sequencing | [4][12] |

| Long-term labeling for RNA turnover | Various | 1 - 24 h | Microscopy, Sequencing | [2][9] |

Protocol 1: 5-EU Labeling and Detection by Fluorescence Microscopy

This protocol is suitable for visualizing nascent RNA synthesis in cultured cells.

Materials:

-

5-Ethynyluridine (5-EU)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Fixative (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.2% Triton X-100 in PBS)

-

Click chemistry reaction cocktail (e.g., from a commercial kit, containing a fluorescent azide (B81097), copper(II) sulfate, and a reducing agent)

-

Nuclear counterstain (e.g., DAPI or Hoechst)

-

Mounting medium

Procedure:

-

Cell Culture and Labeling:

-

Plate cells on coverslips in a multi-well plate and grow to the desired confluency.

-

Prepare a working solution of 5-EU in pre-warmed cell culture medium (e.g., 0.5 mM).

-

Replace the existing medium with the 5-EU containing medium and incubate for the desired time (e.g., 1 hour) under normal cell culture conditions.[4]

-

-

Fixation and Permeabilization:

-

Wash the cells twice with PBS.

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes at room temperature.[4]

-

Wash the cells three times with PBS.

-

-

Click Chemistry Reaction:

-

Prepare the click chemistry reaction cocktail according to the manufacturer's instructions.

-

Incubate the cells with the reaction cocktail for 30 minutes at room temperature, protected from light.

-

Wash the cells three times with PBS.

-

-

Staining and Mounting:

-

Stain the cell nuclei with a suitable counterstain (e.g., DAPI) for 5-10 minutes.

-

Wash the cells twice with PBS.

-

Mount the coverslips onto microscope slides using an appropriate mounting medium.

-

-

Imaging:

-

Visualize the fluorescently labeled RNA using a fluorescence microscope with the appropriate filter sets.

-

Figure 2: Experimental workflow for 5-EU labeling and detection by fluorescence microscopy.

Protocol 2: 5-EU Labeling for Nascent RNA Sequencing (EU-RNA-seq)

This protocol outlines the steps for isolating 5-EU labeled RNA for subsequent high-throughput sequencing.[1]

Materials:

-

5-Ethynyluridine (5-EU)

-

Cell culture medium

-

Reagents for total RNA extraction (e.g., TRIzol)

-

Biotin (B1667282) azide

-

Click chemistry reaction components

-

Streptavidin-coated magnetic beads

-

Buffers for bead binding and washing

-

Reagents for RNA library preparation and sequencing

Procedure:

-

5-EU Labeling and RNA Extraction:

-

Label cells with 5-EU as described in Protocol 1, Step 1. A typical labeling time for nascent RNA is 40 minutes with 0.5 mM 5-EU.[1]

-

Harvest the cells and extract total RNA using a standard protocol.

-

-

Biotinylation of EU-RNA:

-

Perform a click chemistry reaction on the purified total RNA to attach biotin azide to the 5-EU incorporated RNA. This is typically done in solution.[1]

-

Precipitate the RNA to remove excess biotin azide and reaction components.

-

-

Enrichment of Biotinylated RNA:

-

Resuspend the biotinylated RNA in a suitable binding buffer.

-

Incubate the RNA with streptavidin-coated magnetic beads to capture the biotinylated nascent RNA.

-

Wash the beads extensively to remove unlabeled RNA.

-

-

Elution and Library Preparation:

-

Elute the captured RNA from the beads.

-

Proceed with standard RNA sequencing library preparation protocols.

-

Figure 3: Experimental workflow for EU-RNA-seq.

Critical Considerations and Troubleshooting

Potential for DNA Incorporation

While 5-EU is primarily incorporated into RNA, under certain conditions and in some organisms, it can be converted to 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) by ribonucleotide reductase and subsequently incorporated into DNA.[13] This is a critical consideration, as it can lead to misinterpretation of results.

Experimental Controls:

-

RNase Treatment: Treat fixed and permeabilized cells with RNase A before the click reaction. A significant reduction in the fluorescent signal indicates that the label was primarily in RNA.[14]

-

Co-labeling with DNA Synthesis Markers: Perform dual labeling with 5-EU and a specific DNA synthesis marker such as BrdU or EdU. Lack of colocalization would support RNA-specific incorporation of 5-EU.[13]

-

Inhibition of Ribonucleotide Reductase: Use hydroxyurea, an inhibitor of ribonucleotide reductase, to block the conversion of ribonucleotides to deoxyribonucleotides. This should prevent the incorporation of 5-EU into DNA.[13]

Off-Target Effects and Toxicity

Prolonged exposure to high concentrations of 5-EU may have off-target effects. For example, studies have shown that 5-EU can induce neurodegeneration in vivo after extended periods.[11] It has also been reported to perturb nuclear RNA metabolism and alter gene expression and alternative splicing.[15] It is therefore crucial to perform dose-response and time-course experiments to determine the optimal labeling conditions that provide a robust signal with minimal cellular perturbation.

Conclusion

5-Ethynyluridine is a versatile and powerful tool for the metabolic labeling of nascent RNA. Its compatibility with click chemistry allows for sensitive and specific detection and isolation of newly synthesized transcripts. By understanding the mechanism of incorporation and implementing appropriate experimental controls, researchers can leverage 5-EU to gain valuable insights into the dynamic regulation of gene expression. Careful consideration of potential off-target effects and optimization of labeling conditions are paramount for obtaining reliable and interpretable data.

References

- 1. EU-RNA-seq for in vivo labeling and high throughput sequencing of nascent transcripts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabolic Labeling of RNAs Uncovers Hidden Features and Dynamics of the Arabidopsis Transcriptome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. EU-RNA-seq for in vivo labeling and high throughput sequencing of nascent transcripts. | Sigma-Aldrich [sigmaaldrich.com]

- 4. Using Click Chemistry to Measure the Effect of Viral Infection on Host-Cell RNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. EU-RNA-seq for in vivo labeling and high throughput sequencing of nascent transcripts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. 5-Ethynyl-uridine (5-EU), RNA synthesis monitoring - Jena Bioscience [jenabioscience.com]

- 8. researchgate.net [researchgate.net]

- 9. Exploring RNA transcription and turnover in vivo by using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. assets.fishersci.com [assets.fishersci.com]

- 11. In vivo 5-ethynyluridine (EU) labelling detects reduced transcription in Purkinje cell degeneration mouse mutants, but can itself induce neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Study of the RNA splicing kinetics via in vivo 5-EU labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. biorxiv.org [biorxiv.org]

- 14. pnas.org [pnas.org]

- 15. biorxiv.org [biorxiv.org]

5-Ethynyluridine: A Technical Guide to Nascent RNA Analysis in Molecular Biology

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Ethynyluridine (5-EU) has emerged as a powerful tool in molecular biology for the metabolic labeling of newly synthesized RNA. This alkyne-modified uridine (B1682114) analog is readily incorporated into nascent RNA transcripts by cellular RNA polymerases, enabling their subsequent detection and analysis through a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry". This technical guide provides an in-depth overview of the core applications of 5-EU, including the analysis of RNA synthesis and turnover, visualization of RNA in cellular and whole-organism contexts, and its role in advancing our understanding of transcriptome dynamics. Detailed experimental protocols, quantitative data summaries, and workflow visualizations are presented to equip researchers with the knowledge to effectively integrate 5-EU into their experimental designs.

Introduction to 5-Ethynyluridine (5-EU)

5-Ethynyluridine is a cell-permeable nucleoside analog that serves as a substitute for uridine during RNA transcription.[1] Its key feature is the presence of a terminal alkyne group, which does not significantly alter the molecule's structure, allowing for its efficient incorporation into newly transcribed RNA by RNA polymerases I, II, and III.[2] This metabolic labeling approach provides a direct and non-radioactive method to distinguish newly synthesized RNA from the pre-existing RNA pool.

The subsequent detection of 5-EU-labeled RNA is achieved through click chemistry.[3] The alkyne group on the incorporated 5-EU reacts with an azide-containing molecule, which can be a fluorophore for imaging or biotin (B1667282) for affinity purification.[1][3] This bioorthogonal reaction is highly specific and occurs under mild conditions, making it suitable for a wide range of biological applications.[3]

Core Applications in Molecular Biology

Analysis of Nascent RNA Synthesis

A primary application of 5-EU is the measurement of global RNA synthesis rates. By incubating cells or organisms with 5-EU for a defined period (a "pulse"), researchers can specifically label the RNA transcribed during that window. The amount of incorporated 5-EU, which can be quantified by fluorescence intensity or sequencing read counts, serves as a direct measure of transcriptional activity.[2][4] This technique has been instrumental in studying changes in transcription in response to various stimuli, such as drug treatments or environmental stress.[5][6] For instance, a dose-dependent decrease in newly synthesized RNA was observed in HeLa cells treated with the transcription inhibitor actinomycin (B1170597) D.[5][6]

Determination of RNA Stability and Turnover (Pulse-Chase Analysis)

Understanding the dynamics of RNA degradation is crucial for comprehending gene regulation. 5-EU-based pulse-chase experiments offer a powerful, inhibitor-free method to determine RNA half-lives.[7][8] In this approach, cells are first pulsed with 5-EU to label newly synthesized RNA. The 5-EU containing medium is then replaced with a medium containing an excess of unlabeled uridine (the "chase"), and the decay of the labeled RNA population is monitored over time.[2] This method avoids the use of transcriptional inhibitors like actinomycin D, which can have confounding off-target effects.[7][8][9] Studies using this technique in Arabidopsis thaliana have revealed that many RNAs have shorter half-lives than previously reported from studies using transcription inhibitors.[7][9][10]

Visualization of RNA in Cells and Tissues

The ability to visualize the subcellular localization of newly transcribed RNA provides critical insights into RNA processing, transport, and function. By coupling 5-EU labeling with fluorescent azides via click chemistry, researchers can image the spatial distribution of nascent RNA with high resolution.[2][3][11] This has been successfully applied in various systems, from cultured cells to whole organisms like zebrafish and mice.[2][3][11] For example, this technique has been used to visualize newly synthesized RNA in neuronal dendrites and to study changes in RNA localization in response to neuronal activity.[11]

Quantitative Data Summary

The following tables summarize key quantitative parameters reported in the literature for 5-EU applications.

Table 1: Typical 5-EU Labeling Conditions in Cell Culture

| Cell Type | 5-EU Concentration | Incubation Time | Application | Reference(s) |

| HeLa | 0.1 - 1 mM | 1 - 24 hours | RNA synthesis analysis, dose-response to inhibitors | [5][6][12] |

| NIH 3T3 | 50 µM - 1 mM | 6 - 20 hours | Imaging of cellular transcription, RNA turnover | [2] |

| Jurkat | 0.2 mM | 24 hours (pulse) | RNA decay analysis (pulse-chase) | [6][13] |

| Hippocampal Neurons | 0.5 - 10 mM | 1 - 12 hours | Visualization of newly synthesized RNA in dendrites | [11] |

Table 2: Comparison of 5-EU with other Uridine Analogs

| Feature | 5-Ethynyluridine (5-EU) | 5-Bromouridine (BrU) | 4-Thiouridine (4SU) | Reference(s) |

| Detection Method | Click chemistry (highly specific, fast) | Immunodetection (requires denaturation, antibody-based) | Thiol-specific biotinylation, then streptavidin purification | [1][2][14] |

| Permeability to Cells | Cell permeable | Cell permeable | Cell permeable | [1][14] |

| Toxicity | Generally low, but can induce neurodegeneration at high concentrations and may have off-target effects.[12][15] Some studies report potential cytotoxicity and genotoxicity.[16] | Can be cytotoxic and mutagenic. | Can have toxic effects. | [10][16][17] |

| Incorporation into DNA | Generally considered specific to RNA, but some studies have shown incorporation into DNA in certain organisms like the sea anemone Nematostella vectensis.[2][18][19] | Can be incorporated into DNA. | Not typically incorporated into DNA. | [2][18][19] |

| Application in Whole Organisms | Yes (e.g., mice, zebrafish, Arabidopsis) | Limited applicability in whole organisms. | Yes (e.g., Arabidopsis) | [2][7][11] |

Detailed Experimental Protocols

Protocol for Metabolic Labeling of Nascent RNA with 5-EU in Cultured Cells

This protocol is a general guideline and should be optimized for specific cell types and experimental goals.

Materials:

-

5-Ethynyluridine (5-EU) stock solution (e.g., 100 mM in DMSO or water)[13][20]

-

Cell culture medium appropriate for the cell line

-

Cells plated on coverslips in a multi-well plate

-

Phosphate-buffered saline (PBS)

-

Fixative solution (e.g., 3.7% formaldehyde (B43269) in PBS)

-

Permeabilization solution (e.g., 0.5% Triton X-100 in PBS)

Procedure:

-

Cell Seeding: Plate cells on coverslips at the desired density and allow them to adhere and grow.

-

5-EU Labeling (Pulse): Prepare the 5-EU labeling medium by diluting the 5-EU stock solution to the desired final concentration (e.g., 0.1-1 mM) in pre-warmed cell culture medium.[21]

-

Remove the existing medium from the cells and replace it with the 5-EU labeling medium.

-

Incubate the cells for the desired labeling period (e.g., 1-24 hours) under standard cell culture conditions.[5]

-

Fixation: After the labeling period, remove the 5-EU labeling medium and wash the cells twice with PBS.

-

Fix the cells by incubating with the fixative solution for 15 minutes at room temperature.

-

Permeabilization: Wash the fixed cells twice with PBS.

-

Permeabilize the cells by incubating with the permeabilization solution for 20 minutes at room temperature.

-

Wash the cells three times with PBS. The cells are now ready for the click chemistry reaction.

Protocol for Click Chemistry Detection of 5-EU-Labeled RNA

This protocol describes the detection of 5-EU-labeled RNA using a fluorescent azide (B81097). Commercial kits are available and their specific instructions should be followed.[5][13]

Materials:

-

Fluorescent azide (e.g., Alexa Fluor 488 azide)

-

Copper(II) sulfate (B86663) (CuSO4)

-

Reducing agent (e.g., sodium ascorbate)

-

Click-iT® reaction buffer

-

PBS

Procedure:

-

Prepare Click Reaction Cocktail: Prepare the click reaction cocktail immediately before use. For each coverslip, mix the fluorescent azide, CuSO4, and reducing agent in the reaction buffer according to the manufacturer's instructions.

-

Click Reaction: Remove the PBS from the permeabilized cells and add the click reaction cocktail.

-

Incubate for 30 minutes at room temperature, protected from light.

-

Washing: Remove the reaction cocktail and wash the cells once with the Click-iT® reaction rinse buffer (if provided) or PBS.

-

Wash the cells twice more with PBS.

-

(Optional) Counterstaining: The cells can be counterstained with a nuclear stain like DAPI or Hoechst 33342.

-

Mounting and Imaging: Mount the coverslips on microscope slides and image using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

Visualized Workflows and Pathways

Metabolic Incorporation and Detection of 5-EU

Caption: Metabolic pathway of 5-EU incorporation and subsequent detection via click chemistry.

Experimental Workflow for 5-EU Pulse-Chase Analysis

Caption: Workflow for determining RNA stability using a 5-EU pulse-chase experiment.

Potential Considerations and Limitations

While 5-EU is a versatile tool, researchers should be aware of potential limitations:

-

Cytotoxicity and Off-Target Effects: Although generally considered less toxic than other analogs like BrU, high concentrations or prolonged exposure to 5-EU can be cytotoxic.[16][22] Some studies have also reported that 5-EU can perturb nuclear RNA metabolism.[12]

-

Incorporation into DNA: While 5-EU is primarily incorporated into RNA, some studies have shown that it can also be incorporated into the DNA of certain organisms, which could confound the interpretation of results.[18][19] It is advisable to perform appropriate controls, such as RNase treatment, to confirm the specificity of the signal.[2]

-

Variability in Labeling Efficiency: The efficiency of 5-EU incorporation can vary between different cell types and metabolic states.[5] Therefore, it is crucial to optimize labeling conditions for each experimental system.

Conclusion

5-Ethynyluridine has become an indispensable tool for studying the dynamics of the transcriptome. Its ability to be metabolically incorporated into nascent RNA and subsequently detected with high specificity and sensitivity through click chemistry provides a powerful platform for a wide range of applications in molecular biology. From quantifying RNA synthesis and decay rates to visualizing RNA in its native cellular context, 5-EU offers researchers a versatile and robust method to unravel the complexities of gene expression. By understanding the principles of 5-EU labeling and its associated methodologies, researchers can effectively harness this technology to advance their scientific inquiries in both basic research and drug development.

References

- 1. 5-Ethynyl-uridine (5-EU), RNA synthesis monitoring - Jena Bioscience [jenabioscience.com]

- 2. Exploring RNA transcription and turnover in vivo by using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Click Chemistry for Visualization of Newly Synthesized RNA and Antibody Labeling on Ultrathin Tissue Sections - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. assets.fishersci.com [assets.fishersci.com]

- 6. Click-iT Labeling Kits Detect Biomolecules Across Multiple Applications | Thermo Fisher Scientific - UZ [thermofisher.com]

- 7. Metabolic Labeling of RNAs Uncovers Hidden Features and Dynamics of the Arabidopsis Transcriptome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Metabolic Labeling of RNAs Uncovers Hidden Features and Dynamics of the Arabidopsis Transcriptome - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. tandfonline.com [tandfonline.com]

- 12. biorxiv.org [biorxiv.org]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. academic.oup.com [academic.oup.com]

- 15. bio-techne.com [bio-techne.com]

- 16. Evaluating the Genotoxic and Cytotoxic Effects of Thymidine Analogs, 5-Ethynyl-2′-Deoxyuridine and 5-Bromo-2′-Deoxyurdine to Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. An Optimized Chemical-Genetic Method for Cell-Specific Metabolic Labeling of RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 18. biorxiv.org [biorxiv.org]

- 19. biorxiv.org [biorxiv.org]

- 20. Analysis of Global RNA Synthesis at the Single Cell Level following Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 21. EU-RNA-seq for in vivo labeling and high throughput sequencing of nascent transcripts - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

5-Ethynyluridine: A Technical Guide to Unraveling Transcription Dynamics

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Understanding the dynamics of RNA transcription is fundamental to deciphering gene regulation in both normal physiological processes and disease states. 5-Ethynyluridine (B57126) (5-EU), a nucleoside analog of uridine (B1682114), has emerged as a powerful tool for metabolically labeling newly synthesized RNA. Its bioorthogonal alkyne group allows for highly specific and efficient detection through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry." This enables researchers to visualize, isolate, and quantify nascent RNA, providing invaluable insights into transcriptional activity, RNA processing, and turnover rates. This technical guide provides an in-depth overview of the core principles, experimental protocols, and data interpretation associated with the use of 5-EU in studying transcription dynamics, tailored for researchers, scientists, and professionals in drug development.

Introduction to 5-Ethynyluridine (5-EU)

5-Ethynyluridine is a cell-permeable compound that is readily taken up by cells and incorporated into newly transcribed RNA by RNA polymerases I, II, and III in place of uridine.[1][2] The key feature of 5-EU is the presence of an ethynyl (B1212043) group, a terminal alkyne that does not interfere with the biological processes of transcription.[1][3] This alkyne serves as a chemical handle for the covalent attachment of a variety of reporter molecules, such as fluorescent dyes or biotin, that contain a complementary azide (B81097) group.[3][4] This highly selective "click" reaction allows for the robust and specific detection of RNA synthesized during the labeling period.[1][5]

Compared to traditional methods like radioactive nucleoside labeling or bromouridine (BrU) incorporation, 5-EU offers several advantages, including higher sensitivity, faster detection, and the absence of harsh denaturation steps that can damage cellular structures.[1][2][6] Furthermore, the small size of the ethynyl group minimizes perturbations to RNA structure and function.[1]

Core Applications in Transcription Dynamics Research

The versatility of 5-EU labeling has led to its widespread adoption in various research areas:

-

Global RNA Synthesis Monitoring: Assessing overall transcriptional activity in different cell types, tissues, or in response to stimuli.[3][7]

-

Nascent RNA Sequencing (EU-RNA-seq): Combining 5-EU labeling with high-throughput sequencing to profile the nascent transcriptome, providing a snapshot of active gene expression.[8][9]

-

RNA Turnover and Decay Analysis: Pulse-chase experiments with 5-EU enable the determination of RNA half-lives without the need for transcriptional inhibitors.[10][11][12][13]

-

Visualization of Transcription Sites: Microscopic imaging of 5-EU-labeled RNA reveals the spatial organization of transcription within the nucleus.[4][14]

-

Co-transcriptional Splicing Analysis: Studying the kinetics and regulation of pre-mRNA splicing as it occurs.[15][16]

Quantitative Data on 5-EU Incorporation

The efficiency of 5-EU incorporation can vary depending on the cell type, metabolic activity, and experimental conditions. However, studies have provided quantitative estimates of its incorporation into cellular RNA.

| Parameter | Reported Value(s) | Cell Type / System | Reference(s) |

| Average Incorporation Rate | 1 in every 35 uridine residues | Cultured cells | [1][2] |

| Incorporation into 18S rRNA | 1.3% | 293T cells | [2] |

| Incorporation into 28S rRNA | 1.3% | 293T cells | [2] |

| Incorporation into small RNAs (tRNAs, 5S, 5.8S rRNA) | 3.4% | 293T cells | [2] |

| Incorporation into polyadenylated mRNA | 5.7% | 293T cells | [2] |

| Time for Detectable Incorporation | 30-60 minutes | Arabidopsis seedlings | [10] |

| Time to Cross Cell and Nuclear Membranes | Approximately 30-40 minutes | Most cell lines | [8] |

Experimental Protocols

Metabolic Labeling of Nascent RNA with 5-EU

This protocol describes the general procedure for labeling newly synthesized RNA in cultured cells.

Materials:

-

5-Ethynyluridine (5-EU) stock solution (e.g., 100 mM in DMSO)[17]

-

Cell culture medium appropriate for the cell line

-

Phosphate-buffered saline (PBS)

-

Fixative (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

-

Click chemistry reaction cocktail (see below)

Click Chemistry Reaction Cocktail (per reaction):

-

Fluorescent azide (e.g., Alexa Fluor 488 azide)

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Reducing agent (e.g., Sodium Ascorbate)

-

Ligand (e.g., Tris(3-hydroxypropyltriazolylmethyl)amine - THPTA)

-

Reaction buffer (e.g., PBS)

Procedure:

-

Cell Culture: Plate cells at an appropriate density and allow them to adhere and grow.

-

5-EU Labeling (Pulse): Prepare fresh labeling medium by diluting the 5-EU stock solution into pre-warmed growth medium to the desired final concentration (typically 0.1-1 mM).[5] Remove the existing medium from the cells and replace it with the 5-EU-containing medium.

-

Incubation: Incubate the cells for the desired labeling period (e.g., 30 minutes to 24 hours) under normal cell culture conditions.[1] The incubation time will depend on the specific research question.

-

Fixation: After incubation, remove the labeling medium and wash the cells once with PBS. Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Permeabilization: Wash the fixed cells twice with PBS. Permeabilize the cells with 0.5% Triton X-100 in PBS for 20 minutes at room temperature.

-

Click Reaction: Wash the permeabilized cells twice with PBS. Prepare the click chemistry reaction cocktail according to the manufacturer's instructions. Add the cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.

-

Washing and Imaging: Wash the cells three times with PBS. The cells are now ready for imaging by fluorescence microscopy.

5-EU Pulse-Chase Experiment for RNA Stability Analysis

This protocol allows for the determination of RNA decay rates.[10][18][19]

Materials:

-

Same as for metabolic labeling.

-

"Chase" medium: Cell culture medium containing a high concentration of unlabeled uridine (e.g., 5-20 mM) to outcompete any remaining 5-EU.[10]

Procedure:

-

Pulse Labeling: Label the cells with 5-EU for a defined period (the "pulse") as described in the previous protocol. This period should be long enough to achieve sufficient labeling of the RNA species of interest.

-

Chase: After the pulse, remove the 5-EU containing medium and wash the cells twice with pre-warmed PBS.

-

Initiate Chase: Add the pre-warmed "chase" medium containing a high concentration of unlabeled uridine. This is time point zero (t=0) of the chase.

-

Time Course Collection: At various time points during the chase (e.g., 0, 1, 2, 6, 12, 24 hours), harvest the cells.[10]

-

RNA Isolation and Analysis: For each time point, either fix and process the cells for imaging as described above to visualize the disappearance of the fluorescent signal, or isolate the total RNA.

-

Downstream Analysis:

-

For Sequencing (ERIC-seq): Biotinylate the 5-EU-labeled RNA via a click reaction with an azide-biotin conjugate. Purify the biotinylated RNA using streptavidin-coated magnetic beads. The purified RNA can then be used for library preparation and high-throughput sequencing.[10]

-

For qPCR: Perform reverse transcription followed by quantitative PCR to measure the amount of specific 5-EU-labeled transcripts remaining at each time point.

-

-

Data Analysis: Calculate the half-life of the RNA by plotting the amount of remaining labeled RNA against time and fitting the data to an exponential decay curve.

Visualizations: Workflows and Pathways

Caption: Experimental workflow for 5-EU labeling of nascent RNA.

Caption: Workflow for a 5-EU pulse-chase experiment.

Caption: Simplified overview of the transcription process.

Considerations and Limitations

While 5-EU is a powerful tool, researchers should be aware of potential limitations:

-

Toxicity: Although generally less toxic than other analogs like 4-thiouridine (B1664626) (4sU), high concentrations or prolonged exposure to 5-EU can have cytotoxic effects.[10][20]

-

Incorporation into DNA: While generally considered specific for RNA, some studies have reported low levels of 5-EU incorporation into DNA, particularly in certain organisms or cell types.[21][22] It is advisable to perform appropriate controls, such as DNase treatment, to ensure RNA specificity.

-

Labeling Efficiency: The rate of 5-EU uptake and incorporation can vary between cell types and metabolic states, potentially influencing the interpretation of results.[7]

-

Click Chemistry Components: The copper catalyst used in the click reaction can be toxic to cells, making it primarily suitable for fixed-cell applications. However, copper-free click chemistry alternatives are available for live-cell imaging.

Conclusion

5-Ethynyluridine has revolutionized the study of transcription dynamics by providing a robust, sensitive, and versatile method for labeling and analyzing newly synthesized RNA. From visualizing transcription in individual cells to profiling the entire nascent transcriptome, 5-EU-based techniques offer unparalleled insights into the intricate regulation of gene expression. By understanding the principles and protocols outlined in this guide, researchers and drug development professionals can effectively harness the power of 5-EU to advance our understanding of biology and disease.

References

- 1. pnas.org [pnas.org]

- 2. Exploring RNA transcription and turnover in vivo by using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-Ethynyl-uridine (5-EU), RNA synthesis monitoring - Jena Bioscience [jenabioscience.com]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. Investigation of RNA Synthesis Using 5-Bromouridine Labelling and Immunoprecipitation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vivo 5-ethynyluridine (EU) labelling detects reduced transcription in Purkinje cell degeneration mouse mutants, but can itself induce neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 8. EU-RNA-seq for in vivo labeling and high throughput sequencing of nascent transcripts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. EU-RNA-seq for in vivo labeling and high throughput sequencing of nascent transcripts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Metabolic Labeling of RNAs Uncovers Hidden Features and Dynamics of the Arabidopsis Transcriptome - PMC [pmc.ncbi.nlm.nih.gov]

- 11. RNA Decay Assay: 5-Ethynyl-Uridine Labeling and Chasing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Assessment of mRNA Decay and Calculation of Codon Occurrence to mRNA Stability Correlation Coefficients after 5-EU Metabolic Labeling | Springer Nature Experiments [experiments.springernature.com]

- 13. Metabolic Labeling of RNAs Uncovers Hidden Features and Dynamics of the Arabidopsis Transcriptome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Three-Dimensional Visualization of Transcription Sites and Their Association with Splicing Factor–Rich Nuclear Speckles - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Study of the RNA splicing kinetics via in vivo 5-EU labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Study of the RNA splicing kinetics via in vivo 5-EU labeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. vectorlabs.com [vectorlabs.com]

- 18. Pulse-chase analysis - Wikipedia [en.wikipedia.org]

- 19. Assessment of Modulation of Protein Stability Using Pulse-chase Method - PMC [pmc.ncbi.nlm.nih.gov]

- 20. biorxiv.org [biorxiv.org]

- 21. biorxiv.org [biorxiv.org]

- 22. biorxiv.org [biorxiv.org]

A Technical Guide to Click Chemistry with 5-Ethynyluridine: Principles and Protocols for Researchers

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the core principles and applications of click chemistry utilizing 5-Ethynyluridine (5-EU). We will delve into the fundamental concepts, reaction mechanisms, and detailed experimental protocols for leveraging this powerful tool in molecular biology and drug discovery.

Core Principles of 5-Ethynyluridine (5-EU) in Click Chemistry

5-Ethynyluridine (5-EU) is a nucleoside analog of uridine (B1682114) that contains a terminal alkyne group.[1] This modification allows for its metabolic incorporation into newly synthesized RNA in living cells and organisms.[2][3] The presence of the ethynyl (B1212043) group, a bioorthogonal handle, enables the subsequent detection and analysis of this nascent RNA through a highly efficient and specific set of reactions known as "click chemistry".[4][5]

The central principle of click chemistry, a concept introduced by K. Barry Sharpless, is a set of criteria for ideal chemical reactions that are wide in scope, high-yielding, stereospecific, and generate minimal and inoffensive byproducts.[6][7] These reactions are characterized by their simplicity, the use of readily available reagents, and compatibility with aqueous environments.[6] In the context of 5-EU, the alkyne group serves as one half of a reactive pair, ready to "click" with a complementary azide-containing molecule.[1]

This bioorthogonal approach allows for the selective labeling of newly transcribed RNA without interfering with native biological processes.[] The small size of the ethynyl modification on 5-EU ensures that it is readily accepted by cellular machinery, specifically RNA polymerases, and incorporated into elongating RNA chains.[1] Once incorporated, the alkyne-modified RNA can be covalently attached to a variety of reporter molecules, such as fluorophores, biotin, or other tags functionalized with an azide (B81097) group.[2][5] This enables a wide range of downstream applications, including the visualization, capture, and quantification of newly synthesized RNA.[9][10]

Key Click Chemistry Reactions with 5-EU

There are two primary types of click reactions employed for the detection of 5-EU-labeled RNA: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the most widely used click chemistry method for 5-EU detection.[5][] It involves the reaction between the terminal alkyne of 5-EU and an azide-functionalized molecule, catalyzed by the presence of copper(I) ions.[12][13] This reaction leads to the formation of a stable triazole ring, covalently linking the RNA to the reporter molecule.[1][14]

Mechanism: The reaction proceeds through a series of steps involving the coordination of the copper(I) catalyst to the alkyne, which activates it for cycloaddition with the azide.[14] The reaction is highly efficient and regioselective, exclusively forming the 1,4-disubstituted triazole isomer.[13]

Advantages:

-

High reaction rates: The copper catalyst significantly accelerates the reaction, allowing for rapid labeling.[12][15]

-

High efficiency and specificity: The reaction is highly specific for alkynes and azides, resulting in minimal off-target labeling and low background signals.[1][12]

Limitations:

-

Cytotoxicity: The copper(I) catalyst can be toxic to living cells, which can limit its application in live-cell imaging experiments.[16] However, the use of copper-chelating ligands can help to mitigate this toxicity.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry alternative that is particularly well-suited for applications in living systems.[] This reaction utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO or DIBO), instead of a terminal alkyne.[18][19] The inherent ring strain of the cyclooctyne provides the driving force for the reaction with an azide, eliminating the need for a metal catalyst.[][20]

Mechanism: The reaction is a [3+2] cycloaddition between the strained alkyne and the azide, driven by the release of ring strain energy upon forming the triazole product.[20]

Advantages:

-

Biocompatibility: The absence of a copper catalyst makes SPAAC ideal for long-term live-cell imaging and in vivo studies.[]

-

High selectivity: The reaction is highly specific between the strained alkyne and the azide.[]

Limitations:

-

Slower reaction kinetics: SPAAC reactions are generally slower than their copper-catalyzed counterparts.[21]

-

Steric hindrance: The bulkier cyclooctyne reagents may have reduced accessibility to the 5-EU incorporated within the RNA structure.

Quantitative Data for 5-EU Labeling and Click Chemistry

The following tables summarize key quantitative parameters for designing and optimizing experiments using 5-EU and click chemistry.

| Parameter | 5-Ethynyluridine (5-EU) | Reference(s) |

| Molecular Weight | 268.22 g/mol | [2] |

| CAS Number | 69075-42-9 | [2] |

| Purity | ≥ 99 % (HPLC) | [2] |

| Solubility | Up to 200 mM in 1x PBS or water (with heating), less soluble in DMSO | [2] |

| Storage | -20°C, desiccated and protected from light | [2][10] |

| Experimental Parameter | Recommended Range/Value | Reference(s) |

| 5-EU Labeling Concentration (in vitro) | 0.1 - 1 mM | [5][10] |

| 5-EU Labeling Time (in vitro) | 30 minutes to 24 hours (cell type and application dependent) | [3][9] |

| Click Reaction (CuAAC) Components | ||

| CuSO₄ | 1 - 4 mM | [5][22] |

| Fluorescent Azide | 20 µM | [5] |

| Sodium Ascorbate | 40 - 100 mM (freshly prepared) | [5][22] |

| Click Reaction Incubation Time | 30 minutes to 1 hour at room temperature, in the dark | [5][22] |

Detailed Experimental Protocols

Protocol for Metabolic Labeling of Nascent RNA with 5-EU in Cultured Cells

-

Cell Culture: Plate cells on a suitable culture vessel (e.g., coverslips in a 12-well plate) and grow to the desired confluency (typically 80%).[23]

-

Prepare Labeling Medium: Prepare a fresh solution of 5-EU in pre-warmed growth medium to a final concentration of 0.5 mM. Ensure the 5-EU is completely dissolved.[23]

-

Labeling: Remove the existing growth medium from the cells and add the 5-EU labeling medium.[23]

-

Incubation: Incubate the cells for the desired labeling period (e.g., 1 hour) under standard cell culture conditions (37°C, 5% CO₂). The incubation time can be optimized based on the experimental goals and cell type.[5]

-

Washing: After incubation, gently aspirate the labeling medium and wash the cells three times with 1 ml of PBS per well.[5]

-

Fixation: Fix the cells with a suitable fixative (e.g., 4% formaldehyde (B43269) in PBS) for 15-20 minutes at room temperature.

-

Permeabilization: If required for intracellular detection, permeabilize the cells with a detergent-based buffer (e.g., 0.5% Triton X-100 in PBS) for 10-15 minutes at room temperature.

-

Proceed to Click Reaction: The fixed and permeabilized cells are now ready for the click chemistry reaction to detect the incorporated 5-EU.

Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for RNA Visualization

Note: All solutions for the click reaction should be prepared fresh and be nuclease-free.[5]

-

Prepare Click Staining Solution: In a microcentrifuge tube, prepare the click staining solution with the following components in order:

-

100 mM Tris, pH 8.5

-

1 mM CuSO₄

-

20 µM fluorescent azide

-

100 mM Ascorbic Acid (add immediately before use from a freshly prepared stock)[5]

-

-

Staining: Cover each coverslip with 50-100 µl of the click staining solution.[5]

-

Incubation: Incubate for 1 hour at room temperature in the dark.[5]

-

Washing: Wash the cells three times with PBS.

-